molecular formula C14H20Cl2N2O2 B13767882 aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate CAS No. 64047-52-5

aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate

Cat. No.: B13767882
CAS No.: 64047-52-5
M. Wt: 319.2 g/mol
InChI Key: RRGCKMHKMCUKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate is a complex organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone typically involves the aziridination of alkenes or the cyclization of carbon-imine compounds. One common method includes the use of electrophilic nitrogen sources to transform alkenes into aziridines under basic conditions . Another approach involves the reaction of silyldichloromethanes, aryl nitriles, and tert-butylsulfinylimines, which undergo nucleophilic addition, [1,3]-aza-Brook rearrangement, and aza-Darzens-type transformations .

Industrial Production Methods

Industrial production of aziridine derivatives often employs large-scale aziridination processes, which may include electrocatalytic methods. These methods use catalytic quantities of n-Bu4NI and N-aminophthalimide as nitrogen sources, facilitating the formation of aziridines via radical mechanisms .

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic nitrogen sources, nucleophiles, and reducing agents. Conditions often involve basic or acidic environments, depending on the desired transformation .

Major Products

Major products formed from these reactions include amines, oxides, and various substituted aziridines, which can be further transformed into more complex molecules .

Scientific Research Applications

Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone involves the alkylation of DNA. The aziridine ring opens upon nucleophilic attack, allowing the compound to form covalent bonds with DNA bases. This alkylation disrupts DNA replication and transcription, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone is unique due to its specific structure, which combines the aziridine ring with bis(2-chloroethyl)amino and methylphenyl groups. This combination enhances its reactivity and potential as a therapeutic agent .

Properties

CAS No.

64047-52-5

Molecular Formula

C14H20Cl2N2O2

Molecular Weight

319.2 g/mol

IUPAC Name

aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate

InChI

InChI=1S/C14H18Cl2N2O.H2O/c1-11-2-3-12(14(19)18-8-9-18)10-13(11)17(6-4-15)7-5-16;/h2-3,10H,4-9H2,1H3;1H2

InChI Key

RRGCKMHKMCUKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC2)N(CCCl)CCCl.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.